molecular formula C25H27Cl3FeN3 B6297937 2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride CAS No. 308367-52-4

2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride

Cat. No. B6297937
CAS RN: 308367-52-4
M. Wt: 531.7 g/mol
InChI Key: CSEQZDOLGPNYDK-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride (FeCl3-2,6-Bis) is an iron-containing compound that has been used as a catalyst in a variety of organic syntheses. It is a complex iron-based compound that has been used in many scientific applications, including organic synthesis, catalysis, and drug discovery. FeCl3-2,6-Bis is a relatively new compound, and its mechanism of action and biochemical and physiological effects are still being studied.

Scientific Research Applications

FeCl3-2,6-Bis has been used in a variety of scientific research applications, including organic synthesis, catalysis, and drug discovery. It has been used as a catalyst in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used to catalyze the formation of carbon-carbon bonds in organic synthesis. Additionally, FeCl3-2,6-Bis has been used in the synthesis of drug-like molecules, as well as in the synthesis of drug-like compounds for drug discovery.

Mechanism of Action

The mechanism of action of FeCl3-2,6-Bis is not yet fully understood. However, it is known that FeCl3-2,6-Bis acts as a Lewis acid, meaning that it can accept electrons from the reactants, which can then lead to the formation of new bonds. Additionally, FeCl3-2,6-Bis can act as a catalyst, promoting the formation of carbon-carbon bonds in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of FeCl3-2,6-Bis are still being studied. However, it has been shown to have an effect on the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, FeCl3-2,6-Bis has been shown to have an effect on the activity of certain proteins, such as tyrosine kinases, which are involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

The use of FeCl3-2,6-Bis in laboratory experiments has several advantages. It is a relatively stable compound, and it is soluble in a variety of organic solvents. Additionally, FeCl3-2,6-Bis is a relatively inexpensive compound, making it a cost-effective choice for laboratory experiments. However, there are some limitations to the use of FeCl3-2,6-Bis in laboratory experiments. For example, it can be toxic if not handled properly, and it can react with other compounds to form potentially hazardous products.

Future Directions

There are a variety of potential future directions for FeCl3-2,6-Bis research. One potential future direction is the development of more efficient and cost-effective synthetic methods for the synthesis of FeCl3-2,6-Bis. Additionally, further research could be done to better understand the mechanism of action and biochemical and physiological effects of FeCl3-2,6-Bis. Furthermore, further research could be done to explore the potential applications of FeCl3-2,6-Bis in the synthesis of pharmaceuticals, agrochemicals, and dyes. Finally, further research could be done to explore the potential use of FeCl3-2,6-Bis in drug discovery.

Synthesis Methods

FeCl3-2,6-Bis is synthesized through a two-step process. First, 2,6-dimethylphenyl isocyanide is reacted with pyridine in the presence of an acid catalyst to form 2,6-bis-[1-(2,6-dimethylphenyl)imino]pyridine. Then, this product is reacted with iron(III) chloride to form FeCl3-2,6-Bis.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-[6-[N-(2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichloroiron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3.3ClH.Fe/c1-16-10-7-11-17(2)24(16)26-20(5)22-14-9-15-23(28-22)21(6)27-25-18(3)12-8-13-19(25)4;;;;/h7-15H,1-6H3;3*1H;/q;;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEQZDOLGPNYDK-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC=C3C)C)C.Cl[Fe](Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27Cl3FeN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.